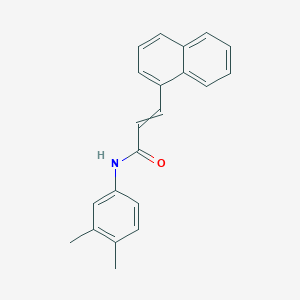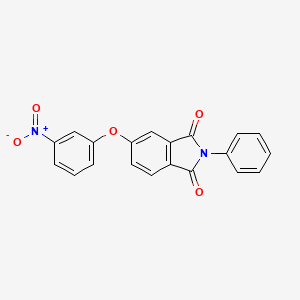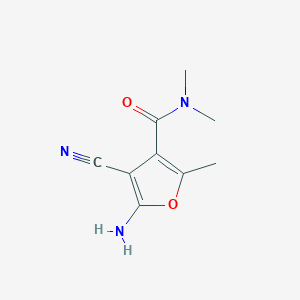![molecular formula C22H28BrN3O3S B12458071 2-bromo-4-tert-butyl-6-[(E)-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}diazenyl]phenol](/img/structure/B12458071.png)
2-bromo-4-tert-butyl-6-[(E)-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}diazenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-tert-butyl-6-[(1E)-2-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]diazen-1-yl]phenol is a complex organic compound with a unique structure that includes a bromine atom, a tert-butyl group, and a diazenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-tert-butyl-6-[(1E)-2-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]diazen-1-yl]phenol typically involves multiple steps One common approach is to start with the bromination of 4-tert-butylphenol to introduce the bromine atom at the 2-position
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-tert-butyl-6-[(1E)-2-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]diazen-1-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the diazenyl group can produce corresponding amines.
Scientific Research Applications
2-bromo-4-tert-butyl-6-[(1E)-2-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]diazen-1-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-tert-butyl-6-[(1E)-2-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]diazen-1-yl]phenol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and diazenyl group can participate in various binding interactions, influencing the activity of the target molecules. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-tert-butylphenol: Lacks the diazenyl group, making it less versatile in terms of chemical reactivity.
4-tert-butyl-6-[(1E)-2-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]diazen-1-yl]phenol: Lacks the bromine atom, which may affect its binding interactions and reactivity.
2-bromo-4-tert-butyl-6-phenol: Lacks the diazenyl and piperidinylsulfonyl groups, limiting its applications in medicinal chemistry.
Uniqueness
The presence of both the bromine atom and the diazenyl group in 2-bromo-4-tert-butyl-6-[(1E)-2-[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]diazen-1-yl]phenol makes it a unique compound with diverse reactivity and potential applications. Its structure allows for multiple types of chemical modifications, making it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.
Properties
Molecular Formula |
C22H28BrN3O3S |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
2-bromo-4-tert-butyl-6-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]diazenyl]phenol |
InChI |
InChI=1S/C22H28BrN3O3S/c1-15-9-11-26(12-10-15)30(28,29)18-7-5-17(6-8-18)24-25-20-14-16(22(2,3)4)13-19(23)21(20)27/h5-8,13-15,27H,9-12H2,1-4H3 |
InChI Key |
QLKIGUSKHFZNII-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C(=CC(=C3)C(C)(C)C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide](/img/structure/B12458009.png)
![N-[N-(4-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide](/img/structure/B12458014.png)
![(5E)-5-{[5-(2-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12458022.png)
![2-(4-Chlorophenyl)-2-oxoethyl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458031.png)
![N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B12458034.png)
![3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12458043.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B12458061.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide](/img/structure/B12458066.png)
![N-({6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}carbamothioyl)benzamide](/img/structure/B12458067.png)

![[(N-Hydroxycarbamimidoyl)-phenyl-methyl]-carbamic acid tert-butyl ester](/img/structure/B12458072.png)


